Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Número CAS:93267-05-1
MF:C10H19NO4
Megavatios:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propiedades químicas y físicas

Nombre e identificación

    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
    • Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
    • (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
    • MDL: MFCD27578336
    • Renchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • Clave inchi: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
    • Sonrisas: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 6
  • Complejidad: 232
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 64.599

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
Y1126267-250mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
250mg
$455 2024-07-28
eNovation Chemicals LLC
Y1126267-500mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
500mg
$665 2024-07-28
eNovation Chemicals LLC
Y1126267-1g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1126267-5g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1126267-50mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
50mg
$240 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749514-1g
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate
93267-05-1 98%
1g
¥3633.00 2024-04-25
eNovation Chemicals LLC
Y1126267-50mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
50mg
$240 2025-02-24
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2025-02-24
eNovation Chemicals LLC
Y1126267-1g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
1g
$1115 2025-02-24

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)
Studer, Armido; Hintermann, Tobias; Seebach, Dieter, Helvetica Chimica Acta, 1995, 78(5), 1185-206

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ;  rt → -60 °C
1.2 Solvents: Diethyl ether ;  30 min, -60 °C
1.3 Solvents: Diethyl ether ;  5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referencia
Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referencia
Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors
Oscarsson, Karin; Poliakov, Anton; Oscarson, Stefan; Danielson, U. Helena; Hallberg, Anders; et al, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Nickel Solvents: Ethanol
Referencia
Approaches toward the total syntheses of astins A, B, and C
Jiang, Jianjun; Schumacher, Kelly K.; Joullie, Madeleine M.; Davis, Franklin A.; Reddy, Rajarathnam E., Tetrahedron Letters, 1994, 35(14), 2121-4

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 24 h, rt
Referencia
Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ;  overnight, 3 bar, rt
Referencia
MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations
Cristobal-Lecina, Edgar; Etayo, Pablo; Doran, Sean; Reves, Marc; Martin-Gago, Pablo; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Métodos de producción 8

Condiciones de reacción
Referencia
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding
Marcovici-Mizrahi, Dana; Gottlieb, Hugo E.; Marks, Vered; Nudelman, Abraham, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Métodos de producción 9

Condiciones de reacción
Referencia
Lithium diorganocuprate reactions with L-serine derivatives
Bajrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Literatura relevante

Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd